(2R,3R)-3-tert-butyl-2-[(2R,3R)-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-2H-1,3-benzoxaphosphole
CAS No.: 1610785-35-7
Cat. No.: VC11711218
Molecular Formula: C22H28O2P2
Molecular Weight: 386.4 g/mol
* For research use only. Not for human or veterinary use.
![(2R,3R)-3-tert-butyl-2-[(2R,3R)-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-2H-1,3-benzoxaphosphole - 1610785-35-7](/images/structure/VC11711218.png)
Specification
CAS No. | 1610785-35-7 |
---|---|
Molecular Formula | C22H28O2P2 |
Molecular Weight | 386.4 g/mol |
IUPAC Name | (2R,3R)-3-tert-butyl-2-[(2R,3R)-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-2H-1,3-benzoxaphosphole |
Standard InChI | InChI=1S/C22H28O2P2/c1-21(2,3)25-17-13-9-7-11-15(17)23-19(25)20-24-16-12-8-10-14-18(16)26(20)22(4,5)6/h7-14,19-20H,1-6H3/t19-,20-,25-,26-/m1/s1 |
Standard InChI Key | CAVTUIDTRDJLGP-DOOQXGAZSA-N |
Isomeric SMILES | CC(C)(C)[P@]1[C@@H](OC2=CC=CC=C21)[C@@H]3OC4=CC=CC=C4[P@]3C(C)(C)C |
SMILES | CC(C)(C)P1C(OC2=CC=CC=C21)C3OC4=CC=CC=C4P3C(C)(C)C |
Canonical SMILES | CC(C)(C)P1C(OC2=CC=CC=C21)C3OC4=CC=CC=C4P3C(C)(C)C |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound features two benzoxaphosphole units connected via a covalent bond, with each unit bearing a tert-butyl substituent at the 3-position. The stereochemistry at both phosphorus centers is specified as (2R,3R), imparting chirality to the molecule. This configuration influences its electronic environment and steric profile, which are critical for its reactivity and interactions .
Key Structural Parameters (From X-ray Diffraction)
Parameter | Value (Å or °) |
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P–C bond length | 1.715–1.790 |
O–C bond length | 1.378 |
C–P–C bond angle | 88.4° |
These metrics, derived from analogous bis(benzoxaphosphole) structures, highlight the strained geometry of the benzoxaphosphole ring and the influence of tert-butyl groups on bond angles .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of bis(benzoxaphosphole) derivatives typically involves multi-step protocols:
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Precursor Preparation: Starting materials such as biphenols or ferrocenedicarboxylic acid are functionalized with phosphine oxide groups.
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Phospha-Fries Rearrangement: Anionic rearrangement reactions form phosphonate intermediates.
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Reduction and Cyclization: Lithium aluminum hydride (LiAlH4) reduces phosphonates to phosphines, followed by acid-catalyzed dehydrocyclization to form the benzoxaphosphole ring .
For the target compound, tert-butyl groups are introduced via alkylation reactions using tert-butyl chloride under basic conditions. Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis, though specific details remain proprietary .
Challenges in Synthesis
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Solubility Issues: Bulky tert-butyl groups reduce solubility in polar solvents, necessitating mixed solvent systems (e.g., DCM/DMF) .
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Steric Hindrance: The tert-butyl substituents impede rotational flexibility, as evidenced by DFT calculations on analogous structures .
Spectroscopic Characterization
NMR Spectroscopy
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31P NMR: A singlet at δ +79–80 ppm confirms the presence of phosphorus in a benzoxaphosphole environment .
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1H NMR: Symmetrical splitting patterns suggest rapid rotation of the benzoxaphosphole units in solution at room temperature .
X-ray Crystallography
Single-crystal studies reveal a planar benzoxaphosphole core with tert-butyl groups adopting equatorial positions to minimize steric clash. π-stacking interactions between aromatic rings stabilize the solid-state structure .
Chemical and Physical Properties
Reactivity
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Oxidation: Reacts with hydrogen peroxide to form phosphine oxides, altering electronic properties.
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Coordination Chemistry: Serves as a ligand for transition metals (e.g., Pd, Cu), forming complexes with potential catalytic activity .
Comparison with Analogous Compounds
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